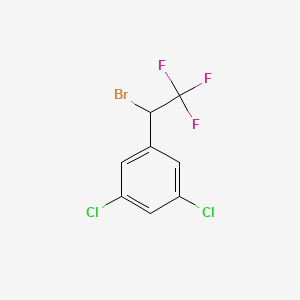
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene
Übersicht
Beschreibung
“1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene” is a chemical compound with the molecular formula C8H6BrF3 . It’s also known as "(1-Bromotrifluoroethyl)benzene" .
Molecular Structure Analysis
The molecular weight of “1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene” is 239.032 . The IUPAC Standard InChI is InChI=1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene” include a molecular weight of 239.032 , a refractive index of n20/D 1.487 , and a density of 1.555 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Brominated Flame Retardants and Environmental Concerns
- Novel Brominated Flame Retardants (NBFRs): A critical review highlighted the occurrence of 63 NBFRs in indoor air, dust, consumer goods, and food, discussing their registration, potential risks, and significant knowledge gaps for 28 out of these 63 NBFRs. The review calls for more research on their occurrence, environmental fate, and toxicity. High concentrations of certain NBFRs were often reported, indicating the need for further research on indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Health and Environmental Impacts of Brominated Compounds
- Polybrominated Dibenzo-p-dioxins (PBDDs) and Dibenzofurans (PBDFs): Research into PBDDs and PBDFs, which are trace contaminants in brominated flame retardants and produced during combustion of these chemicals, has shown that they have similar biological effects to their chlorinated counterparts, such as inducing hepatic enzymes and causing wasting and thymic atrophy in animals. They bind to the same cytosolic receptors mediating the toxicities of chlorinated analogs, with a similar potency on a molar basis. Their bioaccumulation and persistence highlight the potential for dermal, hepatic, and gastrointestinal toxicities in humans (Mennear & Lee, 1994).
Synthesis and Applications
- Practical Synthesis of Brominated Biphenyls: A study reported a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, indicating the relevance and application of brominated compounds in synthesis and potentially in manufacturing contexts. The research underlines the importance of finding efficient synthesis methods for brominated organic compounds, which may have applications in pharmaceuticals, materials science, and as intermediates in chemical manufacturing (Qiu et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(1-bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2F3/c9-7(8(12,13)14)4-1-5(10)3-6(11)2-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCJPCOBAJCKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-dichlorobenzene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


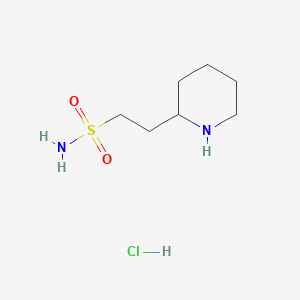
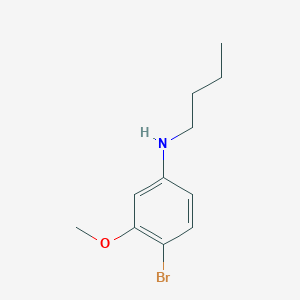
![Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1407379.png)
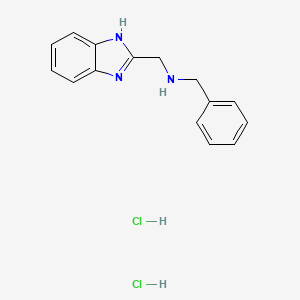
![3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407381.png)
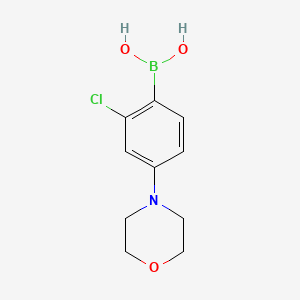
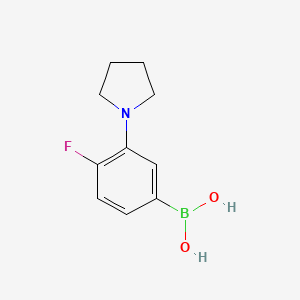
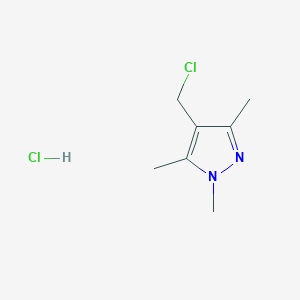
![3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride](/img/structure/B1407386.png)
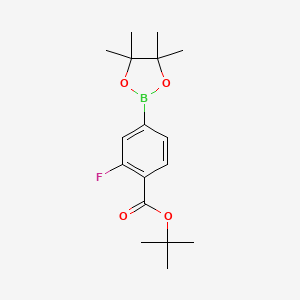
![[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B1407390.png)
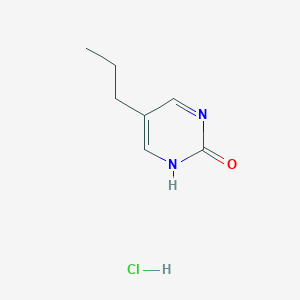
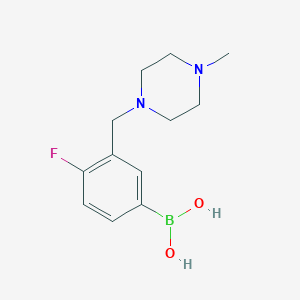
![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)